molecular formula C4H6N2OS3 B6250877 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol CAS No. 57037-59-9

2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol

Cat. No.: B6250877
CAS No.: 57037-59-9
M. Wt: 194.3
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Description

2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol is an organic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with an appropriate alkylating agent. One common method is the reaction of 2-mercapto-1,3,4-thiadiazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol undergoes various chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, substituted thiadiazoles, and various thiol derivatives.

Scientific Research Applications

2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antioxidant and its ability to modulate biological pathways involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to oxidative stress and inflammation.

    Industry: It is used in the development of corrosion inhibitors, polymer stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of disulfide bonds and modulation of protein function.

    Pathways Involved: It can influence redox signaling pathways and antioxidant defense mechanisms, thereby affecting cellular processes related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
  • 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)propionic acid
  • 2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)butanol

Uniqueness

2-(5-Mercapto-1,3,4-thiadiazol-2-ylthio)-ethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its combination of a thiadiazole ring and a thiol group provides it with unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(2-hydroxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS3/c7-1-2-9-4-6-5-3(8)10-4/h7H,1-2H2,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTLVQUQOLJQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=S)S1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531315
Record name 5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57037-59-9
Record name 5-[(2-Hydroxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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